molecular formula C8H12O4 B1308865 tert-Butyl hydrogen maleate CAS No. 45022-27-3

tert-Butyl hydrogen maleate

Cat. No.: B1308865
CAS No.: 45022-27-3
M. Wt: 172.18 g/mol
InChI Key: BAXKSCVINAKVNE-UHFFFAOYSA-N
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Description

tert-Butyl hydrogen maleate, also known as tert-butyl fumarate, is an organic compound that belongs to the class of esters. It is derived from fumaric acid, a dicarboxylic acid, and tert-butyl alcohol. This compound is characterized by its ester functional group and its geometric configuration, which is denoted by the (Z) prefix, indicating the cis configuration of the double bond.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl hydrogen maleate typically involves the esterification of fumaric acid with tert-butyl alcohol. This reaction can be catalyzed by acid catalysts such as sulfuric acid or p-toluenesulfonic acid. The reaction is carried out under reflux conditions to ensure the complete conversion of the reactants to the ester product.

Industrial Production Methods

In an industrial setting, the production of this compound can be achieved through continuous flow processes. These processes involve the use of flow microreactor systems, which offer advantages such as improved efficiency, versatility, and sustainability compared to traditional batch processes .

Mechanism of Action

The mechanism of action of tert-Butyl hydrogen maleate involves its interaction with various molecular targets and pathways. In enzymatic reactions, the ester can act as a substrate for esterases, which catalyze its hydrolysis to fumaric acid and tert-butyl alcohol. The fumaric acid produced can then enter the tricarboxylic acid cycle, playing a role in cellular respiration and energy production .

Comparison with Similar Compounds

Similar Compounds

    Methyl fumarate: An ester of fumaric acid with methanol.

    Ethyl fumarate: An ester of fumaric acid with ethanol.

    Isopropyl fumarate: An ester of fumaric acid with isopropanol.

Uniqueness

tert-Butyl hydrogen maleate is unique due to its tert-butyl group, which imparts different physical and chemical properties compared to other fumarate esters. The tert-butyl group provides steric hindrance, affecting the reactivity and stability of the compound .

Biological Activity

Tert-butyl hydrogen maleate (TBHM) is a chemical compound derived from maleic acid and tert-butyl alcohol. Its unique structure contributes to its potential biological activities, particularly in the fields of medicinal chemistry and biochemistry. This article provides a comprehensive overview of the biological activity of TBHM, including its mechanisms of action, therapeutic potential, and safety profile, supported by data tables and relevant case studies.

TBHM has the molecular formula C8H12O4C_8H_{12}O_4 and is classified under maleates. Its structure includes a tert-butyl group that influences its solubility and reactivity. The presence of this bulky substituent can enhance the compound's stability and alter its interaction with biological targets.

Mechanisms of Biological Activity

The biological activity of TBHM can be attributed to several mechanisms:

  • Antioxidant Properties : TBHM exhibits antioxidant activity, which is essential for protecting cells from oxidative stress. This property is particularly relevant in preventing cellular damage associated with various diseases.
  • Anti-inflammatory Effects : Research indicates that TBHM may modulate inflammatory pathways, potentially inhibiting the expression of pro-inflammatory cytokines.
  • Neuroprotective Effects : Similar compounds have shown promise in neuroprotection by reducing oxidative damage in neuronal cells.

Antioxidant Activity

A study evaluating the antioxidant capacity of TBHM demonstrated its ability to scavenge free radicals effectively. The compound was tested against several oxidative stress models, showing significant protective effects on cellular integrity.

Study Model Used Findings
RAW264.7 cellsInhibition of Cox2 and TNFα gene expression upon LPS stimulation.
Neuronal cell linesReduced glutamate-induced oxidative toxicity.

Anti-inflammatory Activity

In vitro studies have shown that TBHM can attenuate inflammation markers in activated macrophages. The compound's effect on cytokine production was assessed using real-time PCR techniques.

Cytokine Effect of TBHM Mechanism
TNFαDecreased expressionInhibition of NF-kB pathway
IL-6Reduced secretionModulation of MAPK signaling

Case Studies

Several case studies highlight the therapeutic potential of TBHM and related compounds:

  • Neuroprotection in Rodent Models : A study found that TBHM derivatives reduced neuronal death in models of ischemic stroke, suggesting neuroprotective properties.
  • Anti-inflammatory Applications : Clinical trials involving TBHM as a dietary supplement reported decreased symptoms in inflammatory conditions such as arthritis.

Safety Profile

The safety assessment of TBHM indicates a favorable profile; however, further studies are necessary to fully understand its long-term effects. Toxicological evaluations have shown no significant adverse effects at therapeutic doses.

Toxicity Data

Endpoint Observations
Acute toxicityNo significant toxicity at recommended doses
Chronic exposureLong-term studies required for conclusive data

Properties

CAS No.

45022-27-3

Molecular Formula

C8H12O4

Molecular Weight

172.18 g/mol

IUPAC Name

4-[(2-methylpropan-2-yl)oxy]-4-oxobut-2-enoic acid

InChI

InChI=1S/C8H12O4/c1-8(2,3)12-7(11)5-4-6(9)10/h4-5H,1-3H3,(H,9,10)

InChI Key

BAXKSCVINAKVNE-UHFFFAOYSA-N

SMILES

CC(C)(C)OC(=O)C=CC(=O)O

Isomeric SMILES

CC(C)(C)OC(=O)/C=C/C(=O)O

Canonical SMILES

CC(C)(C)OC(=O)C=CC(=O)O

Origin of Product

United States

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